3-oxo-N-(2-oxooxolan-3-yl)decanamide, commonly known as N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), is a key autoinducer molecule involved in bacterial quorum sensing (QS). As a member of the N-acyl homoserine lactone (AHL) family, its specific structure—a 10-carbon acyl chain with a 3-oxo functional group attached to a homoserine lactone ring—is critical for its biological activity and signaling specificity in various Gram-negative bacteria, including *Vibrio anguillarum*. This molecule's precise structure dictates its interaction with LuxR-type transcriptional regulators, making it a crucial tool for studying gene regulation, virulence factor expression, and biofilm formation.
Substituting 3-oxo-C10-HSL with near analogs is a primary source of experimental irreproducibility. Biological activity is highly sensitive to three structural features: acyl chain length, the 3-oxo group, and lactone ring stereochemistry. For instance, altering the chain length from C10 to C8 or C12 dramatically changes binding affinity for specific bacterial receptors like LasR and QscR in *Pseudomonas aeruginosa*. Furthermore, the naturally occurring L-enantiomer is the biologically active form, while the D-enantiomer often shows significantly reduced or no activity. Using a racemic mixture (D,L-form) or an analog with a different acyl chain (e.g., 3-oxo-C12-HSL) can lead to lower potency, non-specific effects, or complete failure to elicit the desired biological response, compromising the validity of quantitative studies in quorum sensing.
The affinity of N-acyl homoserine lactones (AHLs) for quorum sensing receptors is highly dependent on the acyl chain structure. In studies with the *P. aeruginosa* orphan receptor QscR, 3-oxo-C10-HSL demonstrated a specific binding affinity that differs significantly from closely related AHLs. The concentration required for half-saturation (K0.5) was measured to be 8.7 nM for 3-oxo-C10-HSL, which is approximately 2.6-fold weaker than that for 3-oxo-C12-HSL (3.1 nM), C12-HSL (3.3 nM), and C10-HSL (3.3 nM). This quantitative difference in binding affinity underscores the non-interchangeability of these molecules for precise receptor modulation.
| Evidence Dimension | Receptor Binding Affinity (K0.5) |
| Target Compound Data | 8.7 nM |
| Comparator Or Baseline | 3-oxo-C12-HSL: 3.1 nM; C10-HSL: 3.3 nM |
| Quantified Difference | ~2.6x lower affinity compared to 3-oxo-C12-HSL and C10-HSL for the QscR receptor. |
| Conditions | In vitro binding assay with purified QscR protein from *Pseudomonas aeruginosa*. |
For quantitative studies of QS receptor function, using an analog with a different binding affinity will alter the dose-response relationship and lead to inaccurate conclusions.
Biological systems exhibit strong stereoselectivity, and this is critical for AHL activity. While direct comparative data for 3-oxo-C10-HSL enantiomers is limited, studies on closely related AHL antagonists demonstrate the principle. For example, the D-isomer of a 4-bromo-phenylacetyl-HSL antagonist showed a 90% reduction in inhibitory activity against the TraR receptor and at least a 50% reduction against LasR and LuxR compared to its L-isomer counterpart. It is well-established that the L-form is the natural, biologically active enantiomer, and procurement of a racemic mixture (D,L-form) or the incorrect D-isomer will result in significantly lower or negligible activity in biological assays.
| Evidence Dimension | Inhibitory Activity Reduction |
| Target Compound Data | L-isomer (assumed 100% relative activity) |
| Comparator Or Baseline | D-isomer of a related AHL antagonist |
| Quantified Difference | 50-90% reduction in activity for the D-isomer compared to the L-isomer. |
| Conditions | Bacterial reporter strain assays for TraR, LasR, and LuxR receptor inhibition. |
Purchasing the stereochemically pure L-isomer is essential for achieving maximal potency and ensuring that experimental results are physiologically relevant and reproducible.
Practical usability in laboratory settings is a key procurement differentiator. Longer-chain AHLs, such as 3-oxo-C14-HSL, are known to have poor water solubility, complicating their use in aqueous biological media. In contrast, mid-chain AHLs like 3-oxo-C10-HSL offer a functional balance, retaining high biological activity while being more amenable to dissolution in common stock solvents like DMSO and subsequent dilution into aqueous buffers for cell-based assays. This improved handling prevents precipitation and ensures accurate, homogenous concentrations in experiments, a common failure point when working with longer-chain, more hydrophobic analogs.
| Evidence Dimension | Handling and Solubility |
| Target Compound Data | Soluble in DMSO at 30 mg/mL; amenable to dilution in aqueous media. |
| Comparator Or Baseline | Longer-chain AHLs (e.g., 3-oxo-C14-HSL) which are less water-soluble. |
| Quantified Difference | Qualitatively higher processability and utility in standard aqueous bioassays compared to longer-chain analogs. |
| Conditions | Standard laboratory protocols for preparing stock solutions and working dilutions for cell culture or microbial assays. |
Choosing 3-oxo-C10-HSL over less soluble, longer-chain analogs reduces experimental error by ensuring complete dissolution and accurate final concentrations in biological assays.
This compound is the right choice for studies requiring the specific and potent activation of QS pathways regulated by 3-oxo-C10-HSL, such as in *Vibrio anguillarum*. Its defined receptor affinity profile ensures that observed effects are directly attributable to the intended signaling pathway, avoiding the confounding, off-target activation that may occur with less specific or less potent analogs like 3-oxo-C12-HSL in certain systems.
For establishing a reliable dose-response curve in bacterial biosensor strains, the use of a pure, highly active ligand is non-negotiable. 3-oxo-C10-HSL serves as a precise calibration standard for reporter systems designed to detect its presence, a task where the lower potency of a racemic mixture or a different analog would yield an inaccurate and shifted response curve.
In studies of plant-microbe interactions, 3-oxo-C10-HSL has been shown to induce specific responses in plants, such as adventitious root formation in mung bean, an effect mediated by auxin-response genes. Using this exact molecule is critical, as other AHLs with different chain lengths can produce different or even opposite effects on plant root architecture.